4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide
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Overview
Description
4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide, also known as C16, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family and has been shown to have a number of interesting properties that make it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cellular processes. Specifically, this compound has been shown to inhibit the activity of the proteasome, which is a complex of enzymes that is responsible for degrading proteins that are no longer needed by the cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but it is thought to have a number of interesting properties. For example, this compound has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines, which makes it a potential candidate for the development of new anticancer drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its relatively low yield and high cost, which can make it difficult to use in large-scale experiments.
Future Directions
There are a number of potential future directions for the use of 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide in scientific research. For example, researchers may continue to study the mechanisms of action of this compound in order to better understand its potential applications in various fields. Additionally, the development of new synthesis methods may help to improve the yield and purity of this compound, making it more accessible to researchers. Finally, the development of new derivatives of this compound may help to improve its efficacy and reduce its limitations in lab experiments.
Synthesis Methods
The synthesis of 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide is a complex process that involves several steps. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-methoxyaniline to form the corresponding amide. This amide is then reacted with 2-phenylethylamine to produce this compound. The overall yield of this synthesis method is relatively low, but the process has been optimized over the years to improve the yield and purity of the final product.
Scientific Research Applications
4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide has been used in a number of scientific research applications, including as a tool for studying the mechanisms of action of various biological processes. This compound has been shown to inhibit the activity of certain enzymes, which makes it a valuable tool for studying the role of these enzymes in various cellular processes.
properties
Molecular Formula |
C23H21ClN2O3 |
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Molecular Weight |
408.9 g/mol |
IUPAC Name |
4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-29-19-9-5-8-17(14-19)23(28)26-21-15-18(10-11-20(21)24)22(27)25-13-12-16-6-3-2-4-7-16/h2-11,14-15H,12-13H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
LPILHHWMGWOONI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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